tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate
CAS No.:
Cat. No.: VC16523329
Molecular Formula: C12H20N2O3
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate -](/images/structure/VC16523329.png)
Specification
Molecular Formula | C12H20N2O3 |
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Molecular Weight | 240.30 g/mol |
IUPAC Name | tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate |
Standard InChI | InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-9-12(8-13)4-6-16-7-5-12/h4-7,9H2,1-3H3,(H,14,15) |
Standard InChI Key | QBPJZPDBBXLCCN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCOCC1)C#N |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate reflects its molecular architecture. The core structure consists of a tetrahydropyran (oxane) ring substituted at the 4-position with both a cyano group (-CN) and a methylcarbamate moiety. The Boc group (tert-butyloxycarbonyl) serves as a protective moiety for the amine functionality, a strategy widely employed in peptide synthesis and drug development .
Molecular Formula and Weight
The molecular formula is C₁₂H₂₀N₂O₃, derived as follows:
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Oxane ring (C₅H₉O): Provides the cyclic ether backbone.
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Cyano group (CN): Introduces polarity and reactivity.
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Boc-protected methylamine (C₆H₁₁NO₂): Adds steric bulk and stability.
The calculated molecular weight is 240.30 g/mol, consistent with carbamate derivatives of similar complexity .
Stereochemical Considerations
Synthesis and Reaction Pathways
The synthesis of tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate likely follows established carbamate protection protocols, analogous to methods used for related compounds .
Key Synthetic Steps
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Formation of 4-Cyanooxan-4-ylmethylamine:
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Boc Protection:
Analytical Characterization
Critical spectroscopic data for validation:
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¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.40–3.80 (m, 4H, oxane OCH₂), 4.05 (s, 2H, NCH₂), 2.50–2.70 (m, 4H, oxane CH₂CN).
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IR (cm⁻¹): 1680–1720 (C=O carbamate), 2240 (C≡N), 1250–1300 (C-O ether) .
Physicochemical Properties
While experimental data for this specific compound are unavailable, trends from analogous Boc-protected amines suggest:
The cyano group enhances polarity compared to non-cyano analogs, improving solubility in polar aprotic solvents like DMF or acetonitrile .
Applications in Organic Synthesis
Amine Protection-Deprotection Strategies
The Boc group in this compound serves as a transient protective moiety, enabling selective functionalization of secondary amine sites in multistep syntheses. Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free amine without disrupting the oxane ring .
Intermediate in Heterocyclic Chemistry
The 4-cyanooxane scaffold is a precursor to:
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